molecular formula C14H15NO B7972978 3-Methyl-2-(m-tolyloxy)aniline

3-Methyl-2-(m-tolyloxy)aniline

Cat. No.: B7972978
M. Wt: 213.27 g/mol
InChI Key: HWKGTGUKOZWJOT-UHFFFAOYSA-N
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Description

3-Methyl-2-(m-tolyloxy)aniline is an organic compound with the molecular formula C14H15NO. It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a tolyloxy group. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(m-tolyloxy)aniline can be achieved through several methods. One common method involves the nucleophilic substitution reaction of 3-methyl-2-nitroaniline with m-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Another method involves the reduction of 3-methyl-2-(m-tolyloxy)nitrobenzene using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The nitration of 3-methyl-2-nitroaniline is carried out using concentrated nitric acid and sulfuric acid, followed by the reduction of the nitro compound using hydrogen gas in the presence of a palladium catalyst.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(m-tolyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are common reducing methods.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) are frequently used in substitution reactions.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated derivatives, nitro derivatives, alkylated derivatives.

Scientific Research Applications

3-Methyl-2-(m-tolyloxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(m-tolyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-(p-tolyloxy)aniline
  • 3-Methyl-2-(o-tolyloxy)aniline
  • 2-Methyl-3-(m-tolyloxy)aniline

Uniqueness

3-Methyl-2-(m-tolyloxy)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This compound’s unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that may not be observed in its analogs.

Properties

IUPAC Name

3-methyl-2-(3-methylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-5-3-7-12(9-10)16-14-11(2)6-4-8-13(14)15/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKGTGUKOZWJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=CC=C2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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